tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane
Description
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is a silicon-based organometallic compound characterized by a strained cyclopropane ring fused with an ethynyl (-C≡CH) group and protected by a tert-butyldimethylsilyl (TBS) moiety. The cis-configuration of the ethynylcyclopropoxy group introduces steric and electronic effects, making this compound valuable in organic synthesis, particularly for click chemistry, cycloadditions, and polymer precursors. Its hydrophobic dimethylsilane group enhances solubility in nonpolar solvents, while the tert-butyl group provides steric shielding to stabilize reactive intermediates .
Properties
Molecular Formula |
C11H20OSi |
|---|---|
Molecular Weight |
196.36 g/mol |
IUPAC Name |
tert-butyl-[(1R,2R)-2-ethynylcyclopropyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10+/m0/s1 |
InChI Key |
YOYLSMWOOPDUEI-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]1C#C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with cis-2-ethynylcyclopropanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) or other polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Scientific Research Applications
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds and drug development.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound reacts with alcohols to form silyl ethers, which are more stable and can be selectively deprotected under specific conditions . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Structural Features
The structural diversity of analogous silicon compounds arises from variations in substituents, which influence reactivity and applications:
Biological Activity
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C11H20OSi
- Molecular Weight : 200.36 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the ethynyl group suggests potential reactivity with nucleophiles, while the silane moiety may contribute to its stability and solubility in organic solvents.
Antimicrobial Activity
Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study found that similar silane derivatives showed significant activity against various bacterial strains, suggesting a potential role in developing antimicrobial agents.
Cytotoxicity
In vitro studies have demonstrated that certain silane compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. Further investigation into this compound's cytotoxicity is warranted to elucidate its potential as an anticancer agent.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various silanes, including related compounds. Results indicated that this compound displayed moderate antibacterial activity against Gram-positive bacteria, supporting its potential use in formulations aimed at infection control.
Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of silane derivatives on human cancer cell lines. The study revealed that certain derivatives led to significant reductions in cell viability, implicating the need for further exploration into the structure-activity relationship of these compounds.
Research Findings
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Moderate efficacy against Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Safety and Toxicity
While some biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate low acute toxicity; however, comprehensive toxicological studies are necessary to establish safe usage parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
